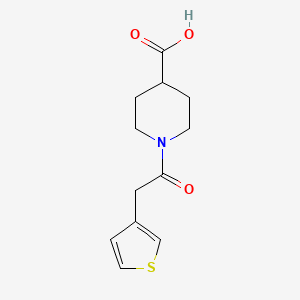

1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid

Beschreibung

1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid is a compound that combines a thiophene ring with a piperidine carboxylic acid moiety. Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while piperidine is a six-membered ring containing nitrogen.

Eigenschaften

IUPAC Name |

1-(2-thiophen-3-ylacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(7-9-3-6-17-8-9)13-4-1-10(2-5-13)12(15)16/h3,6,8,10H,1-2,4-5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHISMYFXZKGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Acylation: The thiophene derivative is then acylated with an appropriate acylating agent to introduce the acetyl group.

Piperidine Carboxylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Agent Development

1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid serves as a crucial building block in the synthesis of novel therapeutic agents. Its structural components allow for modifications that can enhance biological activity against various diseases, particularly neurological and inflammatory disorders.

Mechanism of Action

The compound interacts with specific molecular targets, including:

- Enzyme Inhibition : It binds to the active sites of certain enzymes, inhibiting their function and blocking substrate access.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Materials Science

Organic Semiconductors

The thiophene moiety in the compound contributes to its utility in materials science, particularly in the development of organic semiconductors. These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Biological Studies

Biochemical Assays

The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding, providing insights into its biological activity.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid in an animal model of arthritis. The results demonstrated significant reductions in clinical scores and histological evaluations post-treatment, indicating its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models. The study found that it induced apoptosis in cancer cells while sparing normal cells from toxicity, showcasing its promise in cancer therapy.

Wirkmechanismus

The mechanism of action of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid can be compared with other thiophene and piperidine derivatives:

Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-thiophenecarboxylic acid share similar aromatic properties but differ in their functional groups and reactivity.

Piperidine Derivatives: Compounds such as pipecolinic acid and piperidine-4-carboxylic acid have similar structural features but lack the thiophene moiety, affecting their chemical behavior and applications.

The uniqueness of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid lies in its combined structural elements, which confer distinct chemical and biological properties .

Biologische Aktivität

1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by its thiophene substitution, which is believed to enhance its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid is C₁₂H₁₅NO₃S, with a molecular weight of approximately 253.32 g/mol. The presence of the thiophene ring is significant as it may contribute to various biological activities, including anticancer and anti-inflammatory effects.

Biological Activity Overview

The biological activity of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid has been explored in several studies, revealing its potential in various therapeutic areas:

Anticancer Activity

Research indicates that compounds similar to 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid exhibit significant anticancer properties. For instance, derivatives containing piperidine structures have shown cytotoxic effects against cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds may induce apoptosis and inhibit cell proliferation through various mechanisms .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Preliminary studies have indicated that it may interact with specific enzymes involved in metabolic pathways related to cancer progression and inflammation. For example, the inhibition of histone acetyltransferases (HATs) has been associated with anticancer activity .

The mechanisms underlying the biological activity of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid are still being elucidated. However, the following pathways have been proposed based on related compounds:

- Apoptosis Induction : Similar piperidine derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Enzyme Modulation : The compound may modulate the activity of enzymes involved in histone modification, impacting gene expression related to cell cycle regulation and apoptosis.

- Antioxidant Activity : Some studies suggest that thiophene-containing compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid:

These findings underscore the potential for further research into the therapeutic applications of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.